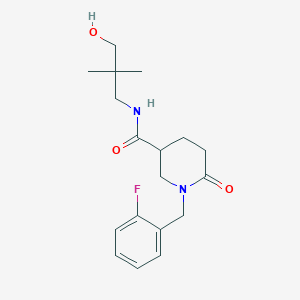![molecular formula C23H26N4O3 B6085137 5-(2,6-dimethoxyphenyl)-3-[4-(3-methylphenoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6085137.png)
5-(2,6-dimethoxyphenyl)-3-[4-(3-methylphenoxy)-1-piperidinyl]-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,6-dimethoxyphenyl)-3-[4-(3-methylphenoxy)-1-piperidinyl]-1,2,4-triazine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as DMTP, and it is a member of the triazine family of compounds. DMTP has been studied extensively for its potential use in scientific research, and
作用機序
DMTP is believed to act as an inhibitor of protein-protein interactions. Specifically, DMTP has been shown to inhibit the interaction between the SH3 domain of Grb2 and its binding partners. This inhibition is thought to be due to the ability of DMTP to bind to the hydrophobic pocket of the SH3 domain, thereby preventing its interaction with other proteins.
Biochemical and Physiological Effects:
DMTP has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit protein-protein interactions, DMTP has also been shown to affect the activity of enzymes involved in the metabolism of drugs and other xenobiotics. Specifically, DMTP has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of compounds. DMTP has also been shown to have antiproliferative effects on cancer cells.
実験室実験の利点と制限
DMTP has a number of advantages for use in lab experiments. It is a highly specific fluorescent probe for protein-protein interactions, and it can be used to track the localization and trafficking of GPCRs within cells. DMTP is also relatively easy to synthesize, making it readily available for use in research. However, there are also some limitations to the use of DMTP. For example, it has been shown to be toxic to some cell types at high concentrations, and its effects on other cellular processes are not well understood.
将来の方向性
There are a number of potential future directions for research on DMTP. One area of interest is in the development of new fluorescent probes based on the structure of DMTP. These probes could be designed to target specific protein-protein interactions or cellular processes, and could be used to study a wide range of biological systems. Another area of interest is in the development of new methods for the synthesis of DMTP and related compounds. These methods could be used to produce larger quantities of these compounds, making them more readily available for use in research. Finally, there is also potential for the development of new drugs based on the structure of DMTP. These drugs could be designed to target specific cellular processes, and could have applications in the treatment of a wide range of diseases.
合成法
DMTP can be synthesized using a variety of methods, including the reaction of 2,6-dimethoxyaniline with 3-methylphenol in the presence of piperidine and triethylamine. This reaction produces the intermediate 2,6-dimethoxy-N-(3-methylphenoxy)aniline, which can then be reacted with cyanuric chloride to form DMTP. Other methods of synthesis have also been reported, including the reaction of 2,6-dimethoxyaniline with 4-(3-methylphenoxy)-1-piperidinol followed by reaction with cyanuric chloride.
科学的研究の応用
DMTP has been studied extensively for its potential applications in scientific research. One of the primary uses of DMTP is as a fluorescent probe for the detection of protein-protein interactions. DMTP has been shown to bind to the SH3 domain of the protein Grb2, and this binding can be detected using fluorescence resonance energy transfer (FRET) techniques. DMTP has also been used as a tool for the study of G protein-coupled receptor (GPCR) signaling. DMTP can be used to label GPCRs and track their localization and trafficking within cells.
特性
IUPAC Name |
5-(2,6-dimethoxyphenyl)-3-[4-(3-methylphenoxy)piperidin-1-yl]-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-16-6-4-7-18(14-16)30-17-10-12-27(13-11-17)23-25-19(15-24-26-23)22-20(28-2)8-5-9-21(22)29-3/h4-9,14-15,17H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOXCRNXVORPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CCN(CC2)C3=NC(=CN=N3)C4=C(C=CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dimethoxyphenyl)-3-[4-(3-methylphenoxy)piperidin-1-yl]-1,2,4-triazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{[(1,4-dioxan-2-ylmethyl)(methyl)amino]methyl}phenyl)-6-pyridin-3-ylpyrimidin-4(3H)-one](/img/structure/B6085054.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(4-quinazolinyloxy)acetamide](/img/structure/B6085064.png)
![1-(2-methoxy-4-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6085067.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6085091.png)
![2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6085104.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6085109.png)
![4-(3,4-dimethylphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6085113.png)
![1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol](/img/structure/B6085116.png)
![2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085123.png)
![2-butyryl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B6085134.png)
![ethyl 4-{[5-(3-ethoxy-4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B6085140.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl benzoate](/img/structure/B6085146.png)

![5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6085149.png)